molecular formula C14H22N8O4 B11087586 2-Acetyl-1-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]hydrazinecarboxamide

2-Acetyl-1-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]hydrazinecarboxamide

Cat. No.: B11087586
M. Wt: 366.38 g/mol
InChI Key: FFIAURXRFQYWEN-UHFFFAOYSA-N
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Description

2-ACETYL-1-(4,6-DIMORPHOLINO-1,3,5-TRIAZIN-2-YL)-1-HYDRAZINECARBOXAMIDE is a complex organic compound that belongs to the class of triazine derivatives. These compounds are known for their diverse applications in various fields such as medicinal chemistry, agriculture, and materials science. The unique structure of this compound, featuring a triazine ring substituted with morpholino groups and a hydrazinecarboxamide moiety, suggests potential biological and chemical activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ACETYL-1-(4,6-DIMORPHOLINO-1,3,5-TRIAZIN-2-YL)-1-HYDRAZINECARBOXAMIDE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Triazine Ring: Starting with cyanuric chloride, the triazine ring is formed through nucleophilic substitution reactions with morpholine.

    Introduction of the Hydrazinecarboxamide Group: The hydrazinecarboxamide moiety can be introduced via a reaction with hydrazine derivatives.

    Acetylation: The final step involves acetylation to introduce the acetyl group at the desired position.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to dissolve reactants and control reaction environment.

    Temperature and Pressure: Control of temperature and pressure to favor desired reaction pathways.

Chemical Reactions Analysis

Types of Reactions

2-ACETYL-1-(4,6-DIMORPHOLINO-1,3,5-TRIAZIN-2-YL)-1-HYDRAZINECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents to form oxidized derivatives.

    Reduction: Reaction with reducing agents to form reduced derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions to replace specific groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Dimethyl sulfoxide (DMSO), acetonitrile.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Investigated for its potential therapeutic properties, such as anticancer or antimicrobial activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-ACETYL-1-(4,6-DIMORPHOLINO-1,3,5-TRIAZIN-2-YL)-1-HYDRAZINECARBOXAMIDE involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to cellular receptors to modulate signal transduction pathways.

    DNA/RNA: Interaction with genetic material to influence gene expression.

Comparison with Similar Compounds

Similar Compounds

    2-ACETYL-1-(4,6-DIMORPHOLINO-1,3,5-TRIAZIN-2-YL)-1-HYDRAZINECARBOXAMIDE: can be compared with other triazine derivatives such as:

Uniqueness

The uniqueness of 2-ACETYL-1-(4,6-DIMORPHOLINO-1,3,5-TRIAZIN-2-YL)-1-HYDRAZINECARBOXAMIDE lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to other triazine derivatives.

Properties

Molecular Formula

C14H22N8O4

Molecular Weight

366.38 g/mol

IUPAC Name

1-acetamido-1-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)urea

InChI

InChI=1S/C14H22N8O4/c1-10(23)19-22(11(15)24)14-17-12(20-2-6-25-7-3-20)16-13(18-14)21-4-8-26-9-5-21/h2-9H2,1H3,(H2,15,24)(H,19,23)

InChI Key

FFIAURXRFQYWEN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NN(C1=NC(=NC(=N1)N2CCOCC2)N3CCOCC3)C(=O)N

Origin of Product

United States

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